(R)-1-(Furan-2-yl)ethanol
Overview
Description
®-1-(Furan-2-yl)ethanol is an organic compound characterized by the presence of a furan ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Furan-2-yl)ethanol typically involves the reduction of the corresponding furan-2-yl ketone using chiral catalysts to achieve the desired enantiomer. One common method is the asymmetric reduction of furan-2-yl ketone using a chiral borane reagent under controlled conditions to yield ®-1-(Furan-2-yl)ethanol with high enantiomeric purity.
Industrial Production Methods: Industrial production of ®-1-(Furan-2-yl)ethanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of furan-2-yl ketone in the presence of hydrogen gas, ensuring efficient and scalable production.
Types of Reactions:
Oxidation: ®-1-(Furan-2-yl)ethanol can undergo oxidation reactions to form furan-2-yl ketone or furan-2-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form furan-2-ylmethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-yl ketone, furan-2-carboxylic acid.
Reduction: Furan-2-ylmethanol.
Substitution: Furan-2-yl ethyl ether, furan-2-yl acetate.
Scientific Research Applications
®-1-(Furan-2-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: ®-1-(Furan-2-yl)ethanol is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ®-1-(Furan-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- (S)-1-(Furan-2-yl)ethanol
- Furan-2-ylmethanol
- Furan-2-yl ketone
Comparison:
(S)-1-(Furan-2-yl)ethanol: The enantiomer of ®-1-(Furan-2-yl)ethanol, differing in the spatial arrangement of atoms around the chiral center. This difference can lead to variations in biological activity and selectivity.
Furan-2-ylmethanol:
Furan-2-yl ketone: An oxidized form of ®-1-(Furan-2-yl)ethanol, used as a precursor in the synthesis of various derivatives.
®-1-(Furan-2-yl)ethanol stands out due to its chiral nature, which imparts unique properties and applications in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-1-(furan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27948-61-4 | |
Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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